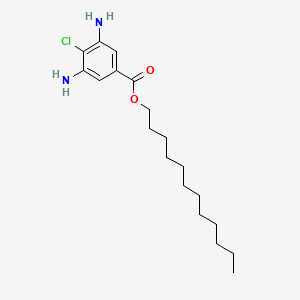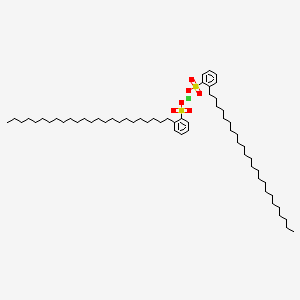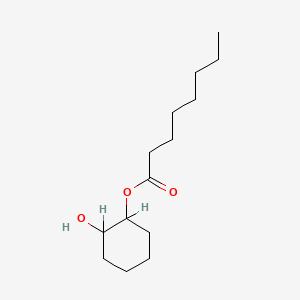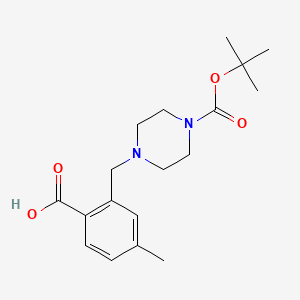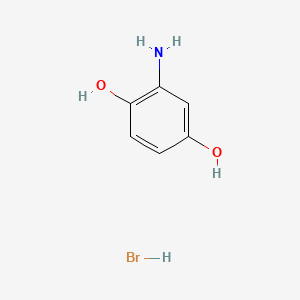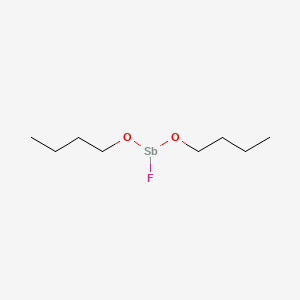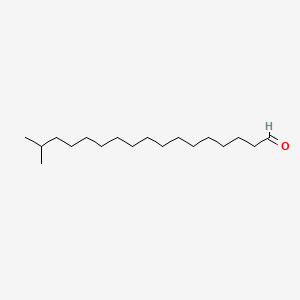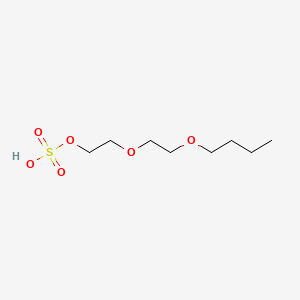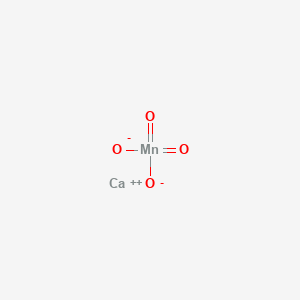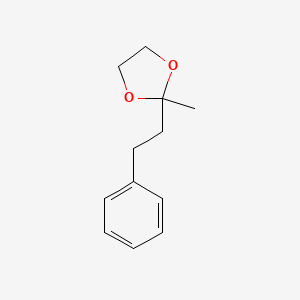
Tributyl(pentane-2,4-dionato-O,O')tin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributyl(pentane-2,4-dionato-O,O’)tin is an organotin compound with the chemical formula C17H36O2Sn. It is known for its unique structure, where a tin atom is coordinated with three butyl groups and a pentane-2,4-dionato ligand. This compound is of interest due to its applications in various fields, including catalysis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tributyl(pentane-2,4-dionato-O,O’)tin can be synthesized through the reaction of tributyltin chloride with pentane-2,4-dione in the presence of a base. The reaction typically occurs in an organic solvent such as toluene or dichloromethane. The base, often triethylamine, facilitates the deprotonation of pentane-2,4-dione, allowing it to coordinate with the tin atom.
Industrial Production Methods
Industrial production of tributyl(pentane-2,4-dionato-O,O’)tin follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity of the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Tributyl(pentane-2,4-dionato-O,O’)tin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxo derivatives.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The butyl groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligand exchange reactions often involve the use of other organotin compounds or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo-tin compounds, while substitution reactions can produce a variety of organotin derivatives.
Wissenschaftliche Forschungsanwendungen
Tributyl(pentane-2,4-dionato-O,O’)tin has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use as a therapeutic agent, although its toxicity remains a concern.
Industry: It is used in the production of polymers and as a stabilizer in PVC manufacturing.
Wirkmechanismus
The mechanism by which tributyl(pentane-2,4-dionato-O,O’)tin exerts its effects involves coordination with various molecular targets. The tin atom can interact with nucleophilic sites on enzymes and other proteins, potentially inhibiting their activity. The pentane-2,4-dionato ligand can also participate in chelation, enhancing the compound’s stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tributyltin chloride
- Tributyltin oxide
- Dibutyltin dichloride
Uniqueness
Tributyl(pentane-2,4-dionato-O,O’)tin is unique due to its specific coordination environment and the presence of the pentane-2,4-dionato ligand. This ligand imparts distinct chemical properties, such as enhanced stability and reactivity, compared to other organotin compounds.
Eigenschaften
CAS-Nummer |
55410-80-5 |
|---|---|
Molekularformel |
C17H36O2Sn |
Molekulargewicht |
391.2 g/mol |
IUPAC-Name |
butane;4-methyl-6-methylidene-1,3,2λ2-dioxastannine |
InChI |
InChI=1S/C5H8O2.3C4H10.Sn/c1-4(6)3-5(2)7;3*1-3-4-2;/h3,6-7H,1H2,2H3;3*3-4H2,1-2H3;/q;;;;+2/p-2 |
InChI-Schlüssel |
REFDXNOFONBLPU-UHFFFAOYSA-L |
Kanonische SMILES |
CCCC.CCCC.CCCC.CC1=CC(=C)O[Sn]O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


